3-Iodo-4-Methoxybiphenyl
Overview
Description
3-Iodo-4-Methoxybiphenyl is an organic compound with the molecular formula C13H11IO It is a derivative of biphenyl, where the biphenyl core is substituted with an iodine atom at the third position and a methoxy group at the fourth position
Scientific Research Applications
NMR Techniques in Structural Elucidation
3-Hydroxy-4-methoxybiphenyl, a related compound to 3-Iodo-4-Methoxybiphenyl, has been studied using NMR techniques for structural confirmation. NMR has been crucial in establishing complete 13C NMR assignments of the biphenyl system, determining the position of hydroxy versus methoxy substituents through various NMR methods (Huber & Parker, 1990).
Homolysis in Cyclisation of Substituted Biphenyls
The homolysis of N-iodo-amides leads to substituted biphenyl carboxamidyl radicals, which are crucial in the synthesis of lactams. This process demonstrates the significant influence of substituents like methoxy groups on the reaction pathway and the formation of spiro-intermediates in such cyclisation reactions (Glover & Goosen, 1978).
Precursor Molecules in Electrophilic Radiofluorination
4-Iodo-1-[hydroxy(tosyloxy)iodo]benzene, an iodo derivative, serves as a precursor for the synthesis of (4-iodophenyl)aryliodonium salts. These salts are integral in electrophilic radiofluorination and 4-iodophenylation reactions, highlighting the utility of iodo and methoxy substituted compounds in synthesizing reagents for transition metal catalysed cross-coupling reactions (Cardinale et al., 2012).
Nonlinear Optical Properties
The investigation into the nonlinear optical properties of compounds like 3-(4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one provides insights into the potential applications of methoxy-substituted biphenyls in photonics and optoelectronics. These studies focus on understanding the linear and nonlinear optical characteristics, which are pivotal in designing materials for optical limiting applications (Maidur et al., 2017).
Corrosion Inhibition
Compounds like 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have been investigated for their corrosion inhibition performance on mild steel in acidic environments. These studies emphasize the effectiveness of such compounds in inhibiting corrosion, which has practical implications in material science and industrial applications (Bentiss et al., 2009).
Safety and Hazards
The safety data sheet for 3-Iodo-4-Methoxybiphenyl indicates that it is toxic if swallowed and may cause long-lasting harmful effects to aquatic life . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .
Relevant Papers One relevant paper discusses the synthesis of 2-Alkyl-4-methoxybiphenyl-4’-carboxylic Acids through Sonogashira coupling and electrophilic cyclization reactions . Another paper discusses the glucose electrooxidation performance of 3-Iodoindoles, which could be related to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Iodo-4-Methoxybiphenyl can be synthesized through several methods, one of the most common being the Suzuki-Miyaura coupling reaction. This method involves the coupling of 4-methoxyphenylboronic acid with 3-iodobromobenzene in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and solvents is employed to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-4-Methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: It can participate in further coupling reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate or sodium hydroxide are typically employed.
Major Products:
- **
Properties
IUPAC Name |
2-iodo-1-methoxy-4-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO/c1-15-13-8-7-11(9-12(13)14)10-5-3-2-4-6-10/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVZVAJPVTXFGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397602 | |
Record name | 3-Iodo-4-Methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91718-20-6 | |
Record name | 3-Iodo-4-Methoxybiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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